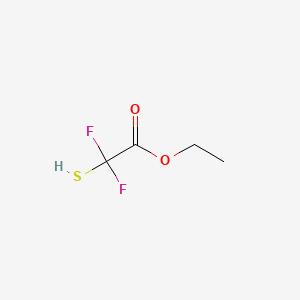

Ethyl Difluorothioacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Environmental Fate of Fluorinated Compounds

Fluorinated compounds, such as perfluorochemicals (PFCs), are widely used in industrial applications due to their unique properties like hydrophobicity and thermal stability. Research has focused on understanding their environmental persistence, toxicity, and the potential for bioaccumulation. For instance, studies have investigated the occurrence, sources, and biotransformation of PFC precursors in environmental systems, highlighting concerns about their environmental and health impacts (Zhang et al., 2020).

2. Advances in Fluorinated Organic Synthesis

Research in organic chemistry has explored the synthesis of fluorinated compounds due to their importance in pharmaceuticals and agrochemicals. For example, a study demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid, providing a convenient method for introducing fluorine atoms into organic molecules (Kitamura et al., 2011).

3. Biodegradation of Fluorinated Pesticides

The environmental fate of fluorinated pesticides, such as Sulfluramid (containing N-ethyl perfluorooctane sulfonamide, EtFOSA), has been studied to assess their degradation and transformation products in soil and plants. This research is crucial for understanding the impact of such substances on agriculture and the environment (Zabaleta et al., 2018).

4. Development of Fluorinated Electrolytes for Batteries

Fluorinated compounds have found applications in energy storage technologies. A study investigated the use of fluorinated carbonate electrolytes to enhance the performance of lithium/sulfur batteries, demonstrating the potential of fluorinated solvents in improving battery efficiency and stability (Lu et al., 2015).

Safety and Hazards

Ethyl Difluorothioacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, keep it away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Ethyl Difluorothioacetate is a biochemical used in proteomics research

Pharmacokinetics

Pharmacokinetics involves the study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Propriétés

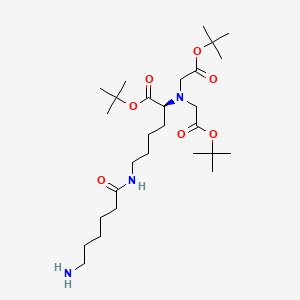

IUPAC Name |

ethyl 2,2-difluoro-2-sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLQSFIWPSUAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652576 |

Source

|

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-05-4 |

Source

|

| Record name | Ethyl 2,2-difluoro-2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

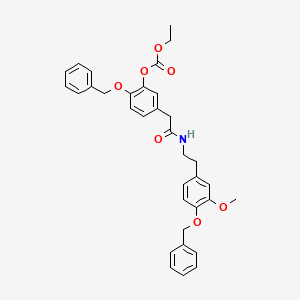

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)